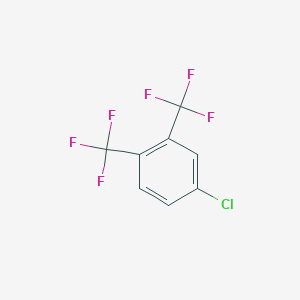

4-クロロ-1,2-ビス-(トリフルオロメチル)ベンゼン

概要

説明

4-Chloro-1,2-bis-(trifluoromethyl)benzene , also known as 4-Chlorobenzotrifluoride , is an organic compound with the chemical formula C₇H₄ClF₃ . It is a colorless liquid with a molecular weight of 180.55 g/mol . The compound is sometimes referred to as 1-Chloro-4-(trifluoromethyl)benzene or 4-Chloro-α,α,α-trifluorotoluene .

Synthesis Analysis

The synthesis of 4-Chlorobenzotrifluoride involves various methods, including Buchwald–Hartwig coupling reactions . For instance, it can be synthesized by coupling 1,4-dibromo-2,5-bis(trifluoromethyl)benzene with suitable aromatic compounds in the presence of appropriate catalysts .

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 136-138°C .

- Melting Point : Around -36°C .

- Density : 1.353 g/mL at 25°C .

- Refractive Index (n20/D) : 1.446 (lit.) .

科学的研究の応用

医薬品化学

4-クロロ-1,2-ビス-(トリフルオロメチル)ベンゼン: は、さまざまな医薬品化合物の合成に使用されます。 この化合物中のトリフルオロメチル基は、その親油性のために特に重要であり、生物学的膜の通過を助け、薬物の薬物動態特性を向上させます .

農薬合成

この化合物は、農薬の製造における中間体として役立ちます。 その化学構造は、殺虫剤や除草剤の開発に役立ち、効果的な現場での適用に必要な安定性と反応性を備えています .

材料科学

材料科学では、4-クロロ-1,2-ビス-(トリフルオロメチル)ベンゼンは、熱安定性や耐薬品性などの特性を向上させるために、特定のフッ素化芳香族化合物を必要とする先端材料の合成に使用されます .

有機合成

この化合物は、特にベンジル位を含む反応において、有機合成における重要な中間体です。 それは、複雑な有機分子の作成の基礎となる、フリーラジカル臭素化および求核置換反応で使用されます .

触媒

その独自の電子特性により、4-クロロ-1,2-ビス-(トリフルオロメチル)ベンゼンは、さまざまな化学反応を促進する触媒に使用されます。 触媒の効率を向上させるその役割は、工業化学プロセスにおいて重要です .

溶媒アプリケーション

それはまた、特に塗料やコーティングの製剤における溶媒として使用されます。 その溶媒特性は、幅広い物質を溶解できるため有利であり、工業用途における汎用的な成分となっています .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .

Biochemical Pathways

It is plausible that the compound could influence a variety of biochemical processes due to its potential interactions with various enzymes and receptors .

Pharmacokinetics

The compound’s molecular weight (24855) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Similar compounds have been known to cause changes in cellular function and metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Chloro-1,2-bis-(trifluoromethyl)benzene . For instance, the compound’s boiling point is 157-160 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures.

生化学分析

Biochemical Properties

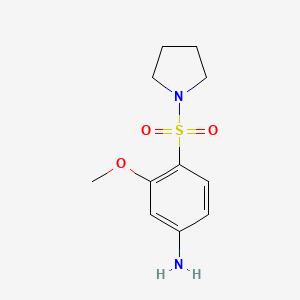

4-Chloro-1,2-bis-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyridazinone compounds, which are known to inhibit D-amino acid oxidase (DAAO) enzymes . The interaction between 4-Chloro-1,2-bis-(trifluoromethyl)benzene and DAAO enzymes is crucial for treating certain diseases, as DAAO inhibitors have therapeutic potential.

Cellular Effects

The effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, 4-Chloro-1,2-bis-(trifluoromethyl)benzene can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 4-Chloro-1,2-bis-(trifluoromethyl)benzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to DAAO enzymes and inhibit their activity is a key aspect of its molecular mechanism . This inhibition results in the modulation of metabolic pathways and has therapeutic implications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-1,2-bis-(trifluoromethyl)benzene remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies on Sprague-Dawley rats have shown that varying doses of 4-Chloro-1,2-bis-(trifluoromethyl)benzene can result in different levels of enzyme inhibition and metabolic changes . High doses may cause toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Chloro-1,2-bis-(trifluoromethyl)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with DAAO enzymes is a key aspect of its metabolic pathway . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 4-Chloro-1,2-bis-(trifluoromethyl)benzene within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its biological activity. Studies have shown that 4-Chloro-1,2-bis-(trifluoromethyl)benzene can accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is essential for elucidating its mechanism of action.

特性

IUPAC Name |

4-chloro-1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDDGDIIBURINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277539 | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320-30-9 | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)